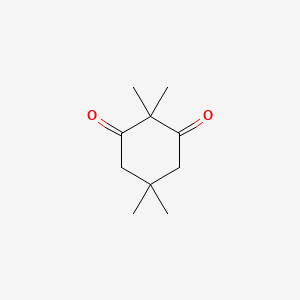

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-

説明

Historical Context of Substituted 1,3-Cyclohexanediones as Synthetic Scaffolds

Substituted 1,3-cyclohexanediones are a well-established and versatile class of compounds in organic synthesis. For decades, they have served as crucial building blocks in the construction of a wide array of more complex molecules. Their utility stems from the presence of two carbonyl groups and an active methylene (B1212753) group, which allow for a variety of chemical transformations.

Historically, these scaffolds have been instrumental in the synthesis of natural products, bioactive alkaloids, and heterocyclic compounds. Their derivatives are found in numerous commercial applications, most notably as potent herbicides and pesticides. The core 1,3-dicarbonyl motif is also a key feature in certain pharmaceuticals. A well-known example is dimedone (5,5-dimethyl-1,3-cyclohexanedione), a widely used reagent in organic chemistry. The synthetic accessibility and reactivity of the 1,3-cyclohexanedione (B196179) ring have made it a cornerstone for the development of novel synthetic methodologies and the construction of intricate molecular architectures.

Structural Distinctiveness and Research Significance of the 2,2,5,5-Tetramethyl Substitution Pattern within the Cyclohexanedione Framework

The defining feature of 2,2,5,5-tetramethyl-1,3-cyclohexanedione is the presence of gem-dimethyl groups at both the C2 and C5 positions of the cyclohexanedione ring. This tetramethyl substitution introduces significant steric hindrance around the carbonyl groups and the alpha-carbons, which dramatically influences the molecule's conformation and reactivity compared to its less substituted counterparts.

One of the most significant consequences of this substitution pattern is its effect on the conformational dynamics of the cyclohexane (B81311) ring. In a typical cyclohexane system, a rapid "chair-chair" interconversion occurs. However, in 2,2,5,5-tetramethyl-1,3-cyclohexanedione, this process is of particular interest to researchers. Studies have shown that this compound, along with its derivatives, does not exhibit decoalescence of any NMR signals even at temperatures as low as -160°C scielo.org.mx. This indicates a very high energy barrier for the chair-chair interconversion, a direct result of the steric strain imposed by the four methyl groups. This conformational rigidity makes it an excellent model system for studying the fundamental principles of stereochemistry and conformational analysis.

The steric bulk of the tetramethyl groups also sterically shields the carbonyl groups, which can alter the course of reactions that are common for other 1,3-cyclohexanediones. This can lead to unique selectivity in chemical transformations and has been an area of interest for synthetic chemists looking to control reaction outcomes.

Overview of Academic Research Trajectories for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-

Academic research on 2,2,5,5-tetramethyl-1,3-cyclohexanedione has primarily focused on its synthesis, conformational analysis, and its utility as a specialized building block in organic synthesis. While not as extensively studied as some other cyclohexanedione derivatives, its unique properties have attracted attention in specific areas of chemical research.

One notable application of this compound is as an intermediate in the synthesis of (+)-cis-Phenothrin, a synthetic pyrethroid insecticide. This highlights its potential as a scaffold for the preparation of biologically active molecules where a rigid, sterically defined core is desirable.

The primary research trajectory has been in the field of physical organic chemistry, particularly in studies of conformational dynamics. The hindered rotation and ring inversion make it an ideal substrate for investigating the energetic barriers and transition states of these fundamental processes. While detailed synthetic methodologies specifically for 2,2,5,5-tetramethyl-1,3-cyclohexanedione are not as abundant in the literature as for simpler analogues, its preparation is a key step for accessing this unique chemical entity for further study. The exploration of its reactivity in photochemical reactions and as a ligand in coordination chemistry represents potential avenues for future research.

| Property | Value |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 702-50-1 |

| IUPAC Name | 2,2,5,5-tetramethylcyclohexane-1,3-dione |

Structure

3D Structure

特性

IUPAC Name |

2,2,5,5-tetramethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-7(11)10(3,4)8(12)6-9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYOPLPHLGBSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061031 | |

| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-50-1 | |

| Record name | 2,2,5,5-Tetramethyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methone, dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methone, dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Cyclohexanedione, 2,2,5,5 Tetramethyl

Established Retrosynthetic Approaches to the 1,3-Dicarbonyl Cyclohexane (B81311) Core

The construction of the 1,3-cyclohexanedione (B196179) ring system is a well-documented area of organic synthesis. Key strategies involve forming the six-membered ring through condensation and cyclization reactions or by modifying existing aromatic systems.

Condensation Reactions, including Acetone and Diesters

Condensation reactions are a cornerstone for forming the cyclohexane-1,3-dione skeleton. A notable example is the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation. A well-established synthesis for the related compound 5,5-dimethyl-1,3-cyclohexanedione (dimedone) employs the reaction of mesityl oxide with diethyl malonate. This process begins with a Michael addition, which is then followed by a saponification and decarboxylation sequence to yield the final cyclic dione (B5365651) orgsyn.orgwikipedia.org.

More broadly, a regio-selective Michael-Claisen process has been developed for synthesizing substituted cyclohexane-1,3-diones starting from acetone and α,β-unsaturated esters. This approach highlights the versatility of using simple, readily available precursors to build the core cyclic structure.

Cyclization Strategies

Intramolecular cyclization of linear dicarbonyl precursors is another fundamental approach. The Dieckmann condensation of pimelic acid esters, for instance, can generate the β-keto ester precursor to the 1,3-dione system. Similarly, the cyclization of ethyl or methyl 5-oxohexanoate is a known method for producing the parent 1,3-cyclohexanedione ring. These methods rely on the formation of a key carbon-carbon bond to close the six-membered ring, driven by the use of a strong base. For substituted derivatives, such as 2-methyl-1,3-cyclohexanedione, the cyclization of precursors like ethyl 5-oxoheptanoate has been successfully employed orgsyn.org.

Hydrogenation of Aromatic Precursors

The partial hydrogenation of resorcinol (1,3-dihydroxybenzene) and its derivatives is a widely used industrial method for producing 1,3-cyclohexanedione. This reaction typically involves the reduction of one aromatic ring to yield the desired cyclic diketone structure. The process is sensitive to reaction conditions, as over-hydrogenation can lead to the formation of 1,3-cyclohexanediol or cyclohexane.

The selective hydrogenation is often carried out in the presence of a metal catalyst, such as Raney Nickel or palladium-on-carbon (Pd/C), under hydrogen pressure. The reaction is frequently performed in an alkaline medium, which facilitates the selective reduction process. Treatment of the resulting enolate salt with acid yields the final 1,3-cyclohexanedione product wikipedia.org.

| Catalyst | Pressure | Temperature | Solvent/Base | Key Finding |

|---|---|---|---|---|

| Raney Nickel | ~1900 psi H₂ | 45–50°C | Aqueous NaOH | Effective for the initial reduction before subsequent alkylation orgsyn.org. |

| Palladium on Carbon (Pd/C) | Not specified | Not specified | Aqueous NaOH | Commonly used for the semi-hydrogenation of resorcinol wikipedia.org. |

Direct Synthesis of 1,3-Cyclohexanedione, 2,2,5,5-Tetramethyl-

While general methods for the 1,3-cyclohexanedione core are well-established, specific procedures for the direct synthesis of the 2,2,5,5-tetramethyl derivative are less commonly documented in readily available literature. However, plausible synthetic routes can be extrapolated from known reactions of related compounds.

Targeted Condensation Reaction Sequences

A logical approach to synthesizing the target molecule is through the exhaustive alkylation of a pre-formed cyclohexanedione ring. A potential precursor is 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which possesses the gem-dimethyl group at the 5-position. The acidic methylene (B1212753) protons at the C2 position can be removed by a strong base to form an enolate. Subsequent reaction of this enolate with an appropriate methylating agent, such as methyl iodide, would introduce the methyl groups at the C2 position.

This strategy is analogous to the synthesis of 2-methyl-1,3-cyclohexanedione, where 1,3-cyclohexanedione is treated with methyl iodide in the presence of a base orgsyn.orgwikipedia.org. To achieve the desired 2,2-dimethyl substitution, the methylation step would need to be performed under conditions that favor dialkylation. This typically involves using at least two equivalents of both the base and the methylating agent.

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 5,5-Dimethyl-1,3-cyclohexanedione | 1. Strong Base (e.g., NaH, LDA) 2. Methyl Iodide (CH₃I) | Enolate of Dimedone | 2,2,5,5-Tetramethyl-1,3-cyclohexanedione |

Multi-Component Coupling Approaches

Multi-component reactions, where several starting materials are combined in a single step to form a complex product, offer an efficient synthetic strategy. While a specific multi-component reaction for 2,2,5,5-tetramethyl-1,3-cyclohexanedione is not prominently reported, its synthesis could be envisioned through the condensation of precursors that provide the necessary carbon framework and functional groups.

A hypothetical approach could involve the reaction of 3,3-dimethylglutaryl dichloride with a dimethyl-substituted organometallic reagent, such as dimethylcuprate, which could potentially form the cyclic dione in a single step. Another possibility involves a Michael-initiated ring-closure (MIRC) sequence using precursors that already contain the gem-dimethyl groups, such as the reaction between a dimethyl-substituted Michael acceptor and a dimethyl-substituted Michael donor. These advanced strategies remain speculative without direct literature precedent but are based on established principles of organic synthesis.

Optimized Reaction Conditions and Parameters

The synthesis of 2,2,5,5-tetramethyl-1,3-cyclohexanedione can be conceptually approached through the exhaustive methylation of 1,3-cyclohexanedione or, more practically, the dimethylation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The methylation of dimedone has been a subject of study, revealing the complexities of controlling the reaction to obtain the desired 2,2-dimethylated product.

Key parameters that require optimization include the choice of base, solvent, methylating agent, and reaction temperature. The reaction typically proceeds via the formation of an enolate from the starting diketone, which then acts as a nucleophile to attack the methylating agent.

Base and Solvent Effects: The choice of base and solvent system significantly influences the ratio of C-alkylation to O-alkylation, as well as the degree of methylation (mono- versus di-alkylation). Studies on the methylation of dimedone have shown that using sodium methoxide in methanol can lead to a mixture of products, including the 2-methyl, 2,2-dimethyl, and O-methylated derivatives tandfonline.comtandfonline.com. The yields of the desired 2,2-dimethyl product in such systems can be modest tandfonline.com.

A systematic study on the methylation of dimedone highlighted the superiority of using sodium hydroxide in water as the base-solvent system. While the reaction is slower, it significantly favors C-alkylation over O-alkylation and leads to higher yields of the monomethylated product, which upon further methylation would yield the desired tetramethyl derivative tandfonline.com. The use of potassium t-butoxide in t-butyl alcohol has also been explored tandfonline.com.

Methylating Agent: Methyl iodide is a commonly used methylating agent in these reactions tandfonline.com. The stoichiometry of the methylating agent is a critical parameter to control the extent of methylation. For the synthesis of the 2,2,5,5-tetramethyl derivative from dimedone, at least two equivalents of the methylating agent would be required.

Reaction Time and Temperature: The reaction time and temperature are interdependent parameters. The methylation of dimedone using sodium hydroxide in water requires extended reflux periods, often around 30 hours, for the reaction to reach completion tandfonline.com. In contrast, reactions in alcoholic solvents with alkoxide bases may proceed faster but with lower selectivity tandfonline.com.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Starting Material | Dimedone | Dimedone | Dimedone | - | tandfonline.com |

| Base | Sodium Methoxide | Potassium t-butoxide | Sodium Hydroxide | - | tandfonline.com |

| Solvent | Methanol | t-Butyl Alcohol | Water | - | tandfonline.com |

| Methylating Agent | Methyl Iodide | Methyl Iodide | Methyl Iodide | - | tandfonline.com |

| Yield of 2-methyldimedone | 21-29% | - | >70% | Higher yield in aqueous medium | tandfonline.com |

| Key Observation | Significant by-products | - | Slower but more selective C-alkylation | - | tandfonline.com |

Derivatization from Precursor Cyclohexanediones

The most logical precursor for the synthesis of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. Dimedone is readily prepared from mesityl oxide and diethyl malonate through a Michael addition reaction followed by cyclization wikipedia.org.

The synthesis of the target compound would then involve the introduction of two methyl groups at the C-2 position of the dimedone ring. This is a C-alkylation reaction. However, the reaction can be complicated by competing O-alkylation, where the enolate reacts at the oxygen atom to form a methyl ether tandfonline.com. Furthermore, controlling the reaction to achieve exactly two methylations at the C-2 position without stopping at the mono-methylated stage (2,5,5-trimethyl-1,3-cyclohexanedione) requires careful control of the reaction conditions tandfonline.comtandfonline.com.

The general strategy involves treating dimedone with a strong base to generate the enolate, followed by the addition of a methylating agent.

Challenges in Derivatization:

Over-alkylation and Poly-alkylation: It can be challenging to stop the reaction at the desired level of alkylation.

C- vs. O-Alkylation: The enolate of a 1,3-dicarbonyl compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The reaction conditions, particularly the solvent and counter-ion, can influence the ratio of C- to O-alkylation products tandfonline.com.

Purification: The resulting reaction mixture often contains a variety of products, including unreacted starting material, mono-alkylated product, di-alkylated product, and O-alkylated byproducts, necessitating careful purification.

Green Chemistry Protocols in the Synthesis of Highly Substituted Cyclohexanediones

While specific green chemistry protocols for the synthesis of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- are not well-documented, general principles of green chemistry have been applied to the synthesis and reactions of other cyclohexanedione derivatives. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous substances, employing safer solvents, and improving energy efficiency.

In the context of synthesizing substituted cyclohexanediones, moving towards catalyst-free or more environmentally benign catalytic systems is a key green chemistry goal. For reactions involving 1,3-cyclohexanedione derivatives, such as condensation reactions with aldehydes, catalyst-free conditions have been explored. For instance, the reaction of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione has been successfully carried out under solvent-free grinding conditions, which is an environmentally friendly approach niscpr.res.in. While this example does not describe the synthesis of the cyclohexanedione ring itself, it illustrates the potential for applying catalyst-free methods to reactions involving these scaffolds.

The use of safer solvents, particularly water, or the elimination of solvents altogether are central tenets of green chemistry.

Aqueous Reaction Media: As discussed in the context of optimized reaction conditions, the methylation of dimedone has been shown to be more efficient and selective when carried out in water with sodium hydroxide as the base, compared to traditional organic solvents like methanol tandfonline.com. This not only improves the yield of the desired C-alkylated product but also replaces a volatile and flammable organic solvent with water, which is a much safer and more environmentally benign medium.

Solvent-Free Conditions: Solvent-free, solid-state reactions, often facilitated by grinding the reactants together, offer a significant green advantage by eliminating solvent waste. The reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione has been reported to proceed efficiently under solvent-free grinding conditions, sometimes with the aid of a solid catalyst like KF/Al2O3 or silica (B1680970) sulfate (B86663) niscpr.res.in. This method provides advantages such as good yields, simple work-up procedures, and a reduced environmental footprint niscpr.res.in. While this specific reaction leads to different products, the principle of using solvent-free conditions could potentially be adapted for the alkylation of cyclohexanediones.

Spectroscopic and Structural Elucidation of 1,3 Cyclohexanedione, 2,2,5,5 Tetramethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The high degree of symmetry in 1,3-Cyclohexanedione (B196179), 2,2,5,5-tetramethyl-, simplifies its NMR spectra, making theoretical interpretation straightforward. The molecule possesses a plane of symmetry that bisects the C2-C5 axis, rendering the two halves of the molecule chemically equivalent.

The proton NMR spectrum is anticipated to be remarkably simple due to the molecule's symmetry. There are only two distinct sets of protons, which would give rise to two signals in the ¹H NMR spectrum.

Methyl Protons (-CH₃): The four methyl groups, two at the C2 position and two at the C5 position, are chemically equivalent. These twelve protons are expected to produce a single, sharp singlet, as there are no adjacent protons to cause spin-spin splitting.

Methylene (B1212753) Protons (-CH₂-): The protons on the methylene groups at the C4 and C6 positions are also equivalent. These four protons are adjacent to quaternary carbons (C5) and carbonyl groups (C1 and C3), respectively, and are not coupled to other protons. Therefore, they are expected to appear as a second distinct singlet.

The predicted proton environments are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 12H (4 x -CH₃ at C2, C5) | ~ 1.2 | Singlet | 12H |

| 4H (2 x -CH₂- at C4, C6) | ~ 2.5 | Singlet | 4H |

Predicted chemical shifts are based on standard values for protons in similar chemical environments.

Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum is expected to display only four distinct signals, representing the five unique carbon environments (as C1/C3, C2/C5, C4/C6, and the four methyl groups are equivalent sets).

Carbonyl Carbons (C=O): The two carbonyl carbons at C1 and C3 are equivalent and will produce a single signal in the downfield region, typical for ketone functionalities.

Quaternary Carbons (-C(CH₃)₂-): The carbons at C2 and C5, each bearing two methyl groups, are equivalent and will produce a single signal.

Methylene Carbons (-CH₂-): The methylene carbons at C4 and C6 are equivalent, giving rise to a single signal.

Methyl Carbons (-CH₃): The four methyl group carbons are all chemically equivalent and will appear as a single signal in the upfield region of the spectrum.

The expected carbon signals are detailed in the following table.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C1, C3 (Carbonyl) | ~ 205-220 |

| C2, C5 (Quaternary) | ~ 40-50 |

| C4, C6 (Methylene) | ~ 50-60 |

| 4 x -CH₃ (Methyl) | ~ 25-35 |

Predicted chemical shifts are based on typical ranges for carbon atoms in similar functional groups.

While the 1D NMR spectra are simple, 2D NMR techniques would provide definitive confirmation of the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no cross-peaks. This is because the two distinct proton environments (the methyl groups and the methylene groups) are separated by quaternary carbons and are thus not coupled to each other. The absence of correlations would support the proposed isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate directly bonded protons and carbons. It would show a cross-peak connecting the proton signal at ~1.2 ppm to the methyl carbon signal (~25-35 ppm) and another cross-peak connecting the methylene proton signal at ~2.5 ppm to the methylene carbon signal (~50-60 ppm).

The methyl protons (~1.2 ppm) showing correlations to the quaternary carbon they are attached to (C2/C5) and the adjacent carbonyl carbons (C1/C3).

The methylene protons (~2.5 ppm) showing correlations to the adjacent quaternary carbon (C5) and carbonyl carbon (C1/C3).

These combined 2D NMR experiments would unambiguously verify the structure of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-.

Infrared (IR) Spectroscopy Investigations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, the key functional groups are the ketone carbonyls and the aliphatic C-H bonds. An FTIR spectrum of this compound has been recorded using the KBr wafer technique. nih.gov

The IR spectrum is expected to be dominated by a few strong absorptions corresponding to the major functional groups.

C=O Stretch: The most prominent feature would be a strong, sharp absorption band characteristic of the C=O stretching vibration in a cyclic ketone. For a six-membered ring ketone, this typically appears around 1715 cm⁻¹.

C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-H Bend: Methylene and methyl C-H bending (scissoring and rocking) vibrations would result in absorptions in the 1350-1470 cm⁻¹ region. The presence of gem-dimethyl groups often leads to a characteristic split peak in this region.

A summary of the expected characteristic IR absorption bands is provided below.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | ~ 1715 | Strong, Sharp |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong |

| C-H Bend | -CH₂- (Scissoring) | ~ 1465 | Medium |

| C-H Bend | -CH₃ (Asymmetric) | ~ 1450 | Medium |

| C-H Bend | -CH₃ (Symmetric) | ~ 1375 | Medium-Weak |

The molecular structure of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- dictates the types of intermolecular forces it can experience.

Hydrogen Bonding: The molecule contains no hydrogen bond donors (such as O-H or N-H groups). Therefore, it cannot form hydrogen bonds with itself. The carbonyl oxygens, with their lone pairs of electrons, can act as hydrogen bond acceptors if a suitable donor (like water or an alcohol) is present in the environment.

Dipole-Dipole Interactions: The two polar carbonyl (C=O) bonds create a significant molecular dipole moment. In the solid state or liquid phase, these dipoles would align, leading to dipole-dipole interactions, which are a primary cohesive force.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region of the IR spectrum would confirm the absence of hydroxyl groups, indicating that the molecule exists in the diketo form rather than an enol tautomer and is not significantly hydrated in the analyzed sample.

Mass Spectrometry (MS) Profiling

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is characterized by several key fragment ions that provide evidence for its molecular structure. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 168, which corresponds to the molecular weight of the compound. nih.gov

The fragmentation of the molecular ion is dictated by the presence of the carbonyl groups and the quaternary carbon centers. The principal fragmentation pathways are thought to involve alpha-cleavage, a common fragmentation mechanism for ketones, where the bond adjacent to the carbonyl group is broken.

One of the most significant fragmentation pathways involves the loss of a methyl group (•CH₃, 15 Da) to form a stable acylium ion. Subsequent or alternative fragmentation steps can lead to the formation of other prominent ions. The base peak in the mass spectrum is observed at m/z 83, with another significant peak appearing at m/z 56. nih.gov A plausible fragmentation pathway is the initial loss of a propene molecule (C₃H₆, 42 Da) via a retro-Diels-Alder-type cleavage, followed by the loss of a hydrogen atom, or other rearrangements, to yield the ion at m/z 83. The ion at m/z 56 likely arises from the loss of carbon monoxide (CO, 28 Da) from the m/z 84 fragment, a common fragmentation for cyclic ketones.

A proposed fragmentation pathway is outlined below:

Molecular Ion Formation: C₁₀H₁₆O₂ + e⁻ → [C₁₀H₁₆O₂]⁺• (m/z = 168)

Alpha-Cleavage and Rearrangement to form the base peak: [C₁₀H₁₆O₂]⁺• → [C₅H₇O]⁺ (m/z = 83) + other fragments

Formation of another significant ion: [C₁₀H₁₆O₂]⁺• → [C₄H₈]⁺• (m/z = 56) + other fragments

The table below summarizes the major ions observed in the mass spectrum of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-.

| m/z | Proposed Fragment | Possible Neutral Loss |

| 168 | [C₁₀H₁₆O₂]⁺• | - |

| 83 | [C₅H₇O]⁺ | C₅H₉O• |

| 56 | [C₄H₈]⁺• | C₆H₈O₂ |

This interactive table is based on proposed fragmentation pathways and observed spectral data.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which can be used to confirm the elemental composition of a compound. The theoretical exact mass of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, with the molecular formula C₁₀H₁₆O₂, is calculated to be 168.11503 Da. nih.gov

Experimental determination of the molecular ion's mass using HRMS would be expected to yield a value that is very close to this theoretical mass. The high degree of accuracy afforded by this technique allows for the unambiguous confirmation of the molecular formula, as other combinations of elements would result in a significantly different exact mass.

The table below compares the theoretical exact mass with what would be an expected experimental result from high-resolution mass spectrometry.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Theoretical Exact Mass | 168.11503 Da |

| Expected Experimental Mass (HRMS) | 168.1150 ± 0.0005 Da |

This interactive table illustrates the principle of accurate mass determination for molecular formula confirmation.

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structural Analysis

Despite the utility of this technique, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-. Therefore, detailed experimental data on its solid-state structure, such as the crystal system, space group, and precise atomic coordinates, are not available in the public domain at this time. Such a study would be valuable in understanding the effects of the sterically demanding gem-dimethyl groups on the conformation of the cyclohexanedione ring.

Conformational Analysis and Theoretical Investigations of 1,3 Cyclohexanedione, 2,2,5,5 Tetramethyl

Conformational Dynamics of the Dioxo-Cyclohexane Ring System

The flexibility typically associated with the cyclohexane (B81311) ring is significantly impeded by the presence of geminal dimethyl groups at positions 2 and 5. These substituents play a decisive role in the conformational preferences and the energetic barriers to ring inversion.

In contrast to the parent 1,3-cyclohexanedione (B196179), which undergoes a chair-chair interconversion, 2,2,5,5-tetramethyl-1,3-cyclohexanedione does not exhibit this dynamic process in an experimentally observable manner. scielo.org.mxresearchgate.net The chair-chair inversion process involves passing through higher-energy transition states, such as boat or twist-boat conformations. For many cyclohexane derivatives, this inversion is rapid at room temperature but can be slowed or "frozen out" at low temperatures, allowing for the observation of distinct axial and equatorial signals by NMR spectroscopy. However, for 2,2,5,5-tetramethyl-1,3-cyclohexanedione, the steric hindrance introduced by the methyl groups is so substantial that it effectively prevents the chair-chair inversion pathway. scielo.org.mxresearchgate.net

The four methyl groups on the 2,2,5,5-tetramethyl-1,3-cyclohexanedione ring introduce significant steric strain, particularly 1,3-diaxial interactions that would be present in a traditional chair conformation. libretexts.org To alleviate this strain, the ring is forced to adopt a conformation that is not a true chair. The presence of geminal alkyl groups often leads to a flattening of the ring in their vicinity or the adoption of non-chair forms like twist-boat or boat conformations as the ground state. Studies on the parent 1,3-cyclohexanedione show a defined inversion process, highlighting that the tetramethyl substitution is the key factor in locking the conformation of the derivative. scielo.org.mxresearchgate.net The bulky tert-butyl group is a well-known conformational lock, and the two sets of gem-dimethyl groups in 2,2,5,5-tetramethyl-1,3-cyclohexanedione function similarly, creating a rigid ring system. libretexts.org

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. As the temperature is lowered, the rate of conformational exchange slows down. If the energy barrier is high enough, the exchange can be slowed to the point where signals for individual conformers decoalesce and become distinct.

| Compound | Experimental Method | Observation | Conclusion |

| 2,2,5,5-tetramethyl-1,3-cyclohexanedione | Low-Temperature NMR Spectroscopy | No decoalescence of signals down to -160°C scielo.org.mxresearchgate.net | Molecule is conformationally locked; no chair-chair inversion occurs. scielo.org.mxresearchgate.net |

Computational Chemistry Studies

Theoretical calculations provide invaluable insight into the energetics and geometries of different conformations, corroborating experimental findings and exploring transition states that are difficult to observe directly.

Computational methods are essential for quantifying the energy differences between various ring conformations. For the parent 1,3-cyclohexanedione, the energy associated with the chair-chair interconversion has been calculated. Using Density Functional Theory (DFT) at the M06-2x/6-311++G(2d,2p) level of theory, the conformational inversion energy was determined to be 1.87 kcal/mol. scielo.org.mxresearchgate.net

For 2,2,5,5-tetramethyl-1,3-cyclohexanedione, while specific calculations are not detailed in the available literature, it is expected that DFT and ab initio calculations would predict a very high energy barrier for any hypothetical chair-chair inversion. uni-muenchen.deworktribe.com Such calculations would likely confirm that twist-boat or other non-chair conformations are the energetic minima, as these arrangements can better accommodate the severe steric repulsion between the four methyl groups, thus avoiding the highly unfavorable 1,3-diaxial interactions inherent in a chair form.

| Compound | Method | Calculated Inversion Energy (kcal/mol) | Reference |

| 1,3-Cyclohexanedione | DFT (M06-2x/6-311++G(2d,2p)) | 1.87 | scielo.org.mxresearchgate.net |

| 2,2,5,5-tetramethyl-1,3-cyclohexanedione | N/A (Expected) | Prohibitively High | Inferred from scielo.org.mxresearchgate.net |

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational space of flexible molecules. researchgate.net MD simulations, in particular, model the temporal evolution of a molecular system, providing a detailed picture of its dynamic behavior. mdpi.com

For a sterically hindered molecule like 2,2,5,5-tetramethyl-1,3-cyclohexanedione, MD simulations could be employed to:

Generate a trajectory of the molecule's motion over time, revealing the accessible conformations.

Construct a potential energy surface to identify the global and local energy minima, which correspond to the most stable and metastable conformations.

Simulate the pathways for interconversion between different conformers and calculate the associated free energy barriers.

These simulations would likely demonstrate that the molecule predominantly resides in a single, deep potential energy well corresponding to a twisted or boat-like conformation, with extremely high energy barriers preventing access to other conformational states, consistent with the low-temperature NMR data. scielo.org.mxresearchgate.netmdpi.com

Prediction of Spectroscopic Parameters and Molecular Properties

Theoretical and computational chemistry play a pivotal role in predicting the spectroscopic and molecular properties of chemical compounds. For 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, various parameters have been computed, offering valuable insights into its structural and electronic characteristics. These predicted properties are crucial for interpreting experimental data and understanding the molecule's behavior.

One of the key predicted molecular properties is the ionization energy, which is the minimum energy required to remove an electron from a molecule. The experimentally determined ionization energy for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is approximately 9.04 ± 0.05 eV. nist.gov This value provides an indication of the molecule's reactivity, with a lower ionization energy generally suggesting higher reactivity towards electrophiles.

Further computational predictions for a range of molecular descriptors are available through public databases such as PubChem. These descriptors are calculated based on the molecule's structure and provide a theoretical basis for its physical and chemical properties.

Table 1: Predicted Molecular Properties of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 168.23 g/mol | PubChem |

| XLogP3-AA | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 168.115029749 g/mol | PubChem |

| Monoisotopic Mass | 168.115029749 g/mol | PubChem |

| Topological Polar Surface Area | 34.1 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 214 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

This data is computationally generated and provides theoretical estimates of the molecule's properties.

In addition to these molecular properties, theoretical predictions of spectroscopic data are invaluable for identifying and characterizing the compound. While detailed theoretical spectral analyses specifically for 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- are not extensively published, experimental spectra are available which can be compared with theoretically derived values for similar structures. For instance, the PubChem database contains links to experimental 1H NMR, IR, and mass spectra. nih.gov Theoretical calculations for these spectral parameters would typically involve methods like Density Functional Theory (DFT) to predict chemical shifts, vibrational frequencies, and mass-to-charge ratios of fragments.

Reactivity and Selectivity Predictions based on Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity and the selectivity of its reactions. For 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, its reactivity is primarily governed by the presence of the two carbonyl groups and the acidic α-protons.

The diketone functionality makes the methylene (B1212753) protons at the C4 and C6 positions acidic, leading to the potential for enolate formation. This is a common feature of 1,3-dicarbonyl compounds. The enolate is a key reactive intermediate, acting as a nucleophile in various reactions such as alkylations, acylations, and condensations. The presence of the four methyl groups at the C2 and C5 positions sterically hinders the approach to the carbonyl carbons to some extent, which may influence the regioselectivity of certain reactions.

The electronic structure can be further probed by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). In 1,3-dicarbonyl compounds, the HOMO is often localized on the enolate, while the LUMO is typically associated with the carbonyl carbons.

The ionization energy of 9.04 ± 0.05 eV provides a quantitative measure related to the energy of the HOMO. nist.gov This value can be used in theoretical models to predict the kinetics and thermodynamics of reactions involving electron transfer.

The reactivity of the carbonyl groups themselves is also a key aspect. They can act as electrophilic sites, susceptible to attack by nucleophiles. The presence of two carbonyl groups in a 1,3-relationship allows for specific reactions such as Knoevenagel and Michael additions after initial condensation reactions.

While specific theoretical studies on the reactivity and selectivity of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- are limited in the public domain, general principles of organic chemistry and the electronic properties of β-diketones allow for the prediction of its chemical behavior. Computational studies on similar diketone systems can provide further insights into the likely reaction pathways and the factors controlling selectivity.

Chemical Reactivity and Synthetic Transformations of 1,3 Cyclohexanedione, 2,2,5,5 Tetramethyl

Keto-Enol Tautomerism and Equilibrium Studies

Like other 1,3-dicarbonyl compounds, 1,3-Cyclohexanedione (B196179), 2,2,5,5-tetramethyl- exists in equilibrium between its diketo and enol tautomers. This equilibrium is a fundamental aspect of its chemistry, influencing its reactivity. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. bu.edu.egrsc.org

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Non-polar solvents favor the enol form. | The intramolecular hydrogen bond in the enol is more stable in non-polar environments. |

| Temperature | Higher temperatures can shift the equilibrium. | The enthalpy change of the tautomerization influences the direction of the shift. |

| Conjugation | The conjugated double bond system in the enol form provides additional stability. | Resonance energy stabilizes the enol tautomer. researchgate.net |

| Intramolecular Hydrogen Bonding | A strong intramolecular hydrogen bond in the enol form significantly stabilizes it. | This creates a pseudo-aromatic six-membered ring, lowering the energy of the enol. researchgate.net |

Nucleophilic Additions and Condensation Reactions

The enol or enolate form of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is a potent nucleophile, readily participating in addition and condensation reactions with various electrophiles.

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can undergo Knoevenagel-type condensation reactions with aldehydes and ketones. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the enol or enolate to the carbonyl group of the aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org Due to the absence of protons at the C2 position, the condensation occurs at the C4 (or C6) position of the ring.

While specific studies on the 2,2,5,5-tetramethyl derivative are limited in the provided search results, extensive research on the analogous 5,5-dimethyl-1,3-cyclohexanedione (dimedone) demonstrates its reaction with various aromatic aldehydes. goums.ac.irresearchgate.net These reactions often proceed in the presence of a basic catalyst, such as piperidine (B6355638) or an amine, although catalyst-free conditions have also been reported. researchgate.netaston.ac.uk The initial condensation product can then undergo further reactions.

The reaction of 1,3-cyclohexanedione derivatives with aldehydes can lead to the formation of bis-adducts. For instance, the condensation of aromatic aldehydes with two equivalents of 5,5-dimethyl-1,3-cyclohexanedione can lead to the formation of xanthene derivatives through a sequence of Knoevenagel condensation, Michael addition, and cyclodehydration. goums.ac.irresearchgate.netamazonaws.commdpi.com This reaction highlights the ability of the initial Knoevenagel adduct to act as a Michael acceptor for a second molecule of the dione (B5365651). wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org It is anticipated that 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- would undergo similar transformations to yield the corresponding bis-derivatives.

Table 2: Representative Products from Condensation Reactions of 1,3-Cyclohexanedione Derivatives

| Reactant 1 | Reactant 2 | Product Type |

| 5,5-dimethyl-1,3-cyclohexanedione | Aromatic Aldehyde (1 eq.) | Knoevenagel Adduct |

| 5,5-dimethyl-1,3-cyclohexanedione | Aromatic Aldehyde (0.5 eq.) | Xanthene Derivative (bis-adduct) |

Electrophilic Substitution and Functionalization Reactions

The gem-dimethyl groups at the C2 position of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- preclude direct electrophilic substitution at this typically reactive site. However, the enol form of the molecule can still undergo reactions with electrophiles at the oxygen atom (O-alkylation/acylation) or potentially at the C4 carbon. nih.gov

The competition between C- and O-alkylation is a common feature in the chemistry of β-dicarbonyl compounds. The outcome of these reactions is often dependent on the nature of the electrophile, the solvent, and the counter-ion of the enolate. Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation. While specific studies on the electrophilic functionalization of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- were not prominent in the search results, the general principles of Friedel-Crafts alkylation and acylation would apply to its aromatic derivatives if synthesized. libretexts.orgyoutube.com

Cycloaddition Reactions and Construction of Spiro and Fused Ring Systems

The α,β-unsaturated ketones formed from the Knoevenagel condensation of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- are versatile intermediates for cycloaddition reactions, leading to the formation of spiro and fused ring systems. These enones can act as dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloadditions. wikipedia.orgwikipedia.orgmasterorganicchemistry.comyoutube.comdiva-portal.org

Diels-Alder Reaction : As a dienophile, the enone derived from 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can react with a conjugated diene to form a six-membered ring, leading to the construction of complex polycyclic systems. wikipedia.orgmasterorganicchemistry.comyoutube.com The stereochemistry and regiochemistry of the reaction are governed by the principles of orbital symmetry. masterorganicchemistry.com

1,3-Dipolar Cycloaddition : The enone can also react with 1,3-dipoles, such as nitrile oxides, azides, or nitrones, to form five-membered heterocyclic rings. wikipedia.orgdiva-portal.orgrsc.org This approach provides a powerful tool for the synthesis of a variety of heterocyclic structures fused to the cyclohexanedione core.

While specific examples involving enones derived from 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- were not detailed in the search results, the general reactivity patterns of such systems are well-established in organic synthesis.

Heterocycle Synthesis Utilizing 1,3-Cyclohexanedione, 2,2,5,5-Tetramethyl- as a Building Block

The 1,3-dicarbonyl moiety of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is a versatile precursor for the synthesis of various heterocyclic systems. The two carbonyl groups can react with binucleophiles to form five- or six-membered rings.

Pyrazoles : Reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles. youtube.comorganic-chemistry.orgbeilstein-journals.orgmdpi.com The condensation typically proceeds through the formation of a monohydrazone, followed by intramolecular cyclization and dehydration. youtube.com

Isoxazoles : Condensation with hydroxylamine (B1172632) yields isoxazoles. researchgate.netnih.govbeilstein-journals.orgcore.ac.ukorganic-chemistry.org The reaction mechanism is analogous to pyrazole (B372694) formation.

Pyrimidines : Reaction with amidines, ureas, or thioureas can be used to construct the pyrimidine (B1678525) ring. bu.edu.egorganic-chemistry.orgnih.govmdpi.comjuniperpublishers.com This involves the condensation of the binucleophile with both carbonyl groups of the dione.

The use of substituted binucleophiles allows for the introduction of a wide range of functional groups onto the resulting heterocyclic ring, making 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- a valuable scaffold in medicinal and materials chemistry.

Table 3: Heterocycles from 1,3-Dicarbonyls

| Binucleophile | Resulting Heterocycle |

| Hydrazine (H₂N-NH₂) | Pyrazole |

| Hydroxylamine (H₂N-OH) | Isoxazole |

| Amidine (R-C(=NH)NH₂) | Pyrimidine |

| Urea (H₂N-CO-NH₂) | Pyrimidinone |

| Thiourea (H₂N-CS-NH₂) | Pyrimidinethione |

Access to Oxygen Heterocycles (e.g., Xanthenediones)

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-, and its close analog 5,5-dimethyl-1,3-cyclohexanedione (dimedone), are widely used for synthesizing oxygen-containing heterocycles, most notably xanthenediones. The typical reaction involves the condensation of two equivalents of the dione with one equivalent of an aldehyde. niscpr.res.inresearchgate.net This transformation is often catalyzed by an acid or a base and can proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. A variety of catalysts have been employed, including solid acidic catalysts like Fe³⁺-montmorillonite, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), and Amberlyst-15, which offer advantages such as simple work-up procedures and catalyst recyclability. researchgate.net Green chemistry approaches have also been developed, utilizing water as a solvent with surfactant catalysts like sodium dodecyl sulfate (SDS) or in catalyst-free systems under reflux. researchgate.netasianpubs.orgasianpubs.org Furthermore, ionic liquids have been used as environmentally benign reaction media, sometimes in conjunction with catalysts like indium trichloride (B1173362) (InCl₃·4H₂O), to facilitate the synthesis. researchgate.net Solvent-free grinding conditions with catalysts such as KF/Al₂O₃ or silica (B1680970) sulfate also provide an efficient and eco-friendly route to these compounds. niscpr.res.in

The reaction typically proceeds by first forming a 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final 1,8-dioxooctahydroxanthene derivative. niscpr.res.in

Table 1: Synthesis of Xanthenedione Derivatives from Dimedone and Aromatic Aldehydes This interactive table summarizes various catalytic systems used for the synthesis of xanthenediones.

| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | KF/Al₂O₃ | Solvent-free | Grinding, Room Temp. | High | niscpr.res.in |

| Benzaldehyde | Silica Sulfate | Solvent-free | Grinding, Room Temp. | 93 | niscpr.res.in |

| 4-Chlorobenzaldehyde | Sodium Dodecyl Sulfate (10 mol%) | Water | Reflux, 6h | 94 | researchgate.netasianpubs.org |

| 4-Nitrobenzaldehyde | Sodium Dodecyl Sulfate (10 mol%) | Water | Reflux, 6h | 94 | researchgate.net |

| Benzaldehyde | InCl₃·4H₂O | Ionic Liquid | Not specified | High | researchgate.net |

| Various Aromatic Aldehydes | Amberlyst-15 | Not specified | Not specified | Excellent | researchgate.net |

| Various Aromatic Aldehydes | NaHSO₄·SiO₂ | Not specified | Not specified | High | researchgate.net |

Access to Nitrogen-Containing Heterocycles

The synthetic utility of 1,3-cyclohexanedione derivatives extends to the formation of nitrogen-containing heterocycles. A prominent example is the synthesis of 1,8-dioxo-decahydroacridines, which are nitrogen analogs of the xanthenediones. This is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde, the dione (such as dimedone), and an amine (like ammonium (B1175870) acetate (B1210297) or a primary amine). researchgate.netresearchgate.net

This multicomponent reaction follows a pathway similar to the xanthenedione synthesis, where the amine is incorporated to form the central pyridine (B92270) ring of the acridine (B1665455) system. The reaction is highly efficient and can be promoted by various catalysts. For instance, Amberlyst-15 has been shown to be an effective and reusable catalyst for producing acridine derivatives in excellent yields. researchgate.net This method provides a straightforward and accessible route to functionalized acridine frameworks, which are of significant interest in medicinal chemistry. researchgate.net The use of environmentally friendly promoters like glycerol (B35011) has also been reported, avoiding the need for harmful organic solvents or metal-based catalysts. researchgate.net

Table 2: Three-Component Synthesis of Acridinedione Derivatives This interactive table outlines the synthesis of acridinediones from dimedone, aldehydes, and amines.

| Aldehyde | Amine Source | Catalyst/Promoter | Conditions | Product | Yield | Reference |

| Aromatic Aldehydes | Amines | Amberlyst-15 | Not specified | 1,8-Dioxo-decahydroacridines | Excellent | researchgate.net |

| Aromatic Aldehydes | Amines | Glycerol | Mild conditions | 1,8-Dioxo-decahydroacridines | 83-94% | researchgate.net |

Access to Sulfur-Containing Heterocycles (by analogy to related derivatives)

While direct synthetic routes from 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- to sulfur heterocycles are less commonly documented, reactions with the parent 1,3-cyclohexanedione provide a strong analogy for potential transformations. The high reactivity of the 1,3-dicarbonyl moiety allows for the construction of fused sulfur-containing rings through reactions with elemental sulfur and other reagents. scirp.orgscirp.org

For example, the reaction of 1,3-cyclohexanedione with aromatic aldehydes can produce intermediates that undergo subsequent heterocyclization with elemental sulfur in the presence of an active methylene (B1212753) reagent. This pathway leads to the formation of tetrahydrobenzo[b]thiophene derivatives. scirp.orgscirp.org In another synthetic approach, reacting 1,3-cyclohexanedione directly with elemental sulfur and phenylisothiocyanate yields a tetrahydrobenzo[d]thiazole derivative. scirp.org These reactions demonstrate the utility of the cyclohexanedione scaffold as a precursor for building complex sulfur heterocycles, suggesting that 2,2,5,5-tetramethyl-1,3-cyclohexanedione could undergo similar transformations to yield analogous sulfur-containing compounds.

Metal-Catalyzed Transformations and Organometallic Interactions

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- and related β-diketones can act as versatile ligands, coordinating with metal ions to form stable complexes. The carbonyl oxygen atoms are the primary sites for coordination. Ligands derived from the condensation of 1,3-cyclohexanedione with other molecules, such as hydrazines, can act as bidentate or tridentate ligands, coordinating with metal ions through both the carbonyl oxygen and hydrazone nitrogen atoms. nih.gov

Studies on metal complexes with ligands derived from 1,3-cyclohexanedione have shown coordination with metals like copper (II) and zinc (II). nih.gov Infrared (IR) spectroscopy is a key tool for characterizing these interactions. A shift in the vibrational frequency of the C=O and C=N bonds in the IR spectrum of the complex compared to the free ligand indicates coordination with the metal ion. For example, a shift to lower frequencies for the carbonyl group suggests its involvement in bonding with the metal. Conversely, shifts in the ν(N-N) bands to higher energies can indicate coordination via the nitrogen atoms. nih.gov These spectroscopic data, along with other analytical techniques, help in proposing the potential structures of the resulting organometallic complexes. nih.gov While single crystals for definitive structural analysis can be difficult to obtain, the collective analytical data provide strong evidence for the formation and coordination modes of these metal complexes. nih.gov

Advanced Synthetic Applications of 1,3 Cyclohexanedione, 2,2,5,5 Tetramethyl

Role as a Strategic Building Block for Complex Molecular Architectures

The rigid and sterically defined structure of 2,2,5,5-tetramethyl-1,3-cyclohexanedione makes it an excellent starting material for the synthesis of complex molecules. Its dicarbonyl functionality allows for a variety of condensation and cyclization reactions, enabling the construction of diverse heterocyclic systems. researchgate.net While specific examples detailing the total synthesis of complex natural products using the 2,2,5,5-tetramethyl substituted variant are not broadly documented in readily available literature, the synthetic utility of the parent 1,3-cyclohexanedione (B196179) and its 5,5-dimethyl derivative (dimedone) is well-established, providing a clear model for its potential applications.

For instance, 1,3-cyclohexanedione derivatives are key participants in multicomponent reactions, which are powerful tools for building molecular complexity in a single step. These reactions can be used to synthesize elaborate structures such as xanthenones and benzothiazines. In these syntheses, the dione (B5365651) acts as a nucleophilic component, reacting with aldehydes and other substrates to form new carbon-carbon and carbon-heteroatom bonds, ultimately leading to the assembly of polycyclic frameworks. mdpi.comresearchgate.net The tetramethyl substitution on the cyclohexane (B81311) ring can be strategically employed to impart specific properties, such as increased lipophilicity or altered conformational preferences, to the final molecular architecture.

Rational Design and Synthesis of Derivatives for Specific Chemical Functions

The core structure of 2,2,5,5-tetramethyl-1,3-cyclohexanedione can be chemically modified to create derivatives with tailored functions. The active methylene (B1212753) group situated between the two carbonyls, although sterically hindered in this specific compound, is a prime site for functionalization in related, less-substituted 1,3-diones. A more common approach involves the enol form of the dione, which can undergo various reactions.

A prominent example of rational design involves creating ligands for metal coordination complexes. Derivatives of 1,3-cyclohexanedione, such as arylhydrazones, have been synthesized and used as chelating agents for metal ions like copper(II) and zinc(II). nih.gov These complexes can exhibit specific biological activities, such as antibacterial properties. nih.gov The design principle involves incorporating a functional group (the hydrazone) that can bind to a metal, with the cyclohexanedione backbone providing the structural support. The resulting metallo-organic molecules represent a class of functional materials where the properties are tuned by both the organic ligand and the metal center. nih.gov

| Derivative Class | Synthetic Precursor | Functional Group Added | Target Function |

| Hydrazone Ligands | 1,3-Cyclohexanedione | Arylhydrazone | Metal Chelation, Antibacterial Activity |

| 2-Acyl Derivatives | 1,3-Cyclohexanedione | Acyl Group | Enzyme Inhibition (Herbicidal Activity) |

This table is based on derivatization strategies for the general 1,3-cyclohexanedione scaffold.

Applications in the Preparation of Agrochemical Precursors

The cyclohexane-1,3-dione skeleton is a crucial pharmacophore in a major class of commercial herbicides. nih.gov These compounds function by inhibiting key plant enzymes, such as acetyl-coenzyme A carboxylase (ACCase) or p-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.gov The herbicidal activity is directly linked to the disruption of vital biochemical pathways in susceptible plant species, such as fatty acid or plastoquinone (B1678516) biosynthesis. researchgate.netnih.gov

2,2,5,5-tetramethyl-1,3-cyclohexanedione serves as a valuable building block for this class of agrochemicals. ontosight.ai The general structure of these herbicides often involves a 2-acyl or an oxime ether derivative of the cyclohexanedione ring. The design of these molecules allows them to mimic the natural substrate of the target enzyme, leading to potent and often selective inhibition. nih.govnih.gov Several commercial herbicides, including those in the "dim" (e.g., Sethoxydim) and "trione" (e.g., Mesotrione) families, are based on the 1,3-cyclohexanedione core. wikipedia.org The synthesis of these agrochemical precursors involves the chemical modification of the dione ring to introduce the necessary side chains that confer biological activity and selectivity. google.com

| Herbicide Class | Target Enzyme | Mechanism of Action |

| Cyclohexanedione Oxime Ethers ("Dims") | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid biosynthesis |

| Triketones ("Triones") | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Inhibition of plastoquinone and carotenoid biosynthesis |

This table outlines the major classes of herbicides derived from the 1,3-cyclohexanedione chemical family.

Utility in the Development of New Materials and Functional Molecules

Beyond agrochemicals, the unique reactivity of 2,2,5,5-tetramethyl-1,3-cyclohexanedione and its derivatives makes them useful in the development of new materials and functional molecules. As mentioned, their ability to act as ligands for metal ions opens pathways to creating novel coordination polymers and discrete metal complexes. nih.gov These materials can be designed to have specific catalytic, magnetic, or photophysical properties. The synthesis of Zn(II) and Cu(II) complexes with ligands derived from 1,3-cyclohexanedione demonstrates the creation of molecules with potential antibacterial applications, showcasing their role as functional molecules. nih.gov

Furthermore, the dione can be incorporated into larger polymeric structures or used to synthesize specialized dyes and pigments. The reactivity of the carbonyl groups allows for integration into polymer backbones through condensation polymerization. The resulting materials could possess enhanced thermal stability or specific optical properties conferred by the cyclic dione moiety. The synthesis of complex heterocyclic systems like xanthenes, which can be derived from 1,3-diones, is also relevant as these structures are known to have applications as fluorescent probes and in other materials science contexts. researchgate.net

Conclusion and Future Perspectives

Summary of Current Understanding and Research Gaps

1,3-Cyclohexanedione (B196179), 2,2,5,5-tetramethyl- is a colorless, solid organic compound with the molecular formula C10H16O2. ontosight.ai It is recognized as a valuable intermediate and building block in organic synthesis, particularly for the creation of more complex molecules that have applications in the pharmaceutical and agrochemical industries. ontosight.ai The core of its current utility lies in the reactivity of its β-dicarbonyl moiety, which allows for a variety of chemical transformations.

However, a significant gap in the current body of research is the limited public documentation of its specific applications in the total synthesis of complex natural products or commercial drugs. While its role as a precursor is generally cited, detailed synthetic pathways and the unique advantages conferred by its sterically hindered structure in these syntheses are not extensively reported. The four methyl groups at the C2 and C5 positions create significant steric hindrance, which undoubtedly influences its reactivity in ways that are not yet fully characterized or exploited. This steric congestion likely modulates the accessibility of the active methylene (B1212753) group and the carbonyl carbons, potentially leading to unique selectivity compared to its less substituted analogue, dimedone. A thorough investigation into its performance in a wider array of named reactions and multi-component reactions is a noticeable void in the chemical literature.

Untapped Reactivity Profiles and Novel Transformation Pathways

The unique structural feature of 1,3-cyclohexanedione, 2,2,5,5-tetramethyl- is the quaternary substitution pattern flanking the dicarbonyl unit. This steric encumbrance is ripe for exploration in the context of novel chemical transformations. For instance, its participation in reactions that are sensitive to steric bulk could lead to unexpected and potentially useful outcomes.

Future avenues for investigation include:

Organocatalysis: The use of small organic molecules as catalysts could unlock new asymmetric transformations of this prochiral ketone. Organocatalytic desymmetrization of related cyclohexane-1,3-diones has been demonstrated, suggesting that similar strategies could be applied to the tetramethyl derivative to generate chiral building blocks with high enantiomeric excess. rsc.org

Photoredox Catalysis: The application of visible-light photoredox catalysis could unveil novel radical-mediated transformations that are otherwise difficult to achieve. The steric hindrance might influence the stability and reactivity of radical intermediates, leading to unique bond formations.

C-H Activation: Direct functionalization of the C-H bonds on the cyclohexane (B81311) ring, guided by the carbonyl groups, could provide a more atom-economical route to complex derivatives, bypassing the need for pre-functionalized starting materials.

The exploration of these modern synthetic methodologies could transform 1,3-cyclohexanedione, 2,2,5,5-tetramethyl- from a simple building block into a sophisticated synthetic tool.

Exploration of Stereoselective Syntheses of Derivatives

The development of stereoselective methods for the synthesis of derivatives of 1,3-cyclohexanedione, 2,2,5,5-tetramethyl- is a critical area for future research. The creation of chiral molecules is of paramount importance in the life sciences, and this compound offers a scaffold that could be elaborated into a variety of stereochemically rich structures.

Key research directions should focus on:

Asymmetric Alkylation and Aldol Reactions: Developing catalytic asymmetric methods to functionalize the active methylene position would provide access to a wide range of chiral derivatives. The steric bulk of the four methyl groups will likely play a crucial role in the diastereoselectivity of such reactions.

Enantioselective Reduction: The stereoselective reduction of one of the carbonyl groups could lead to chiral hydroxy ketones, which are valuable synthetic intermediates. Biocatalysis, using enzymes such as ketoreductases, could offer a green and highly selective approach to these compounds. mdpi.com

Desymmetrization Reactions: As mentioned, the prochiral nature of the starting dione (B5365651) makes it an ideal candidate for catalytic asymmetric desymmetrization, creating multiple stereocenters in a single transformation.

Successful development in these areas would significantly enhance the value of 1,3-cyclohexanedione, 2,2,5,5-tetramethyl- as a starting material for the synthesis of enantiomerically pure fine chemicals.

Potential Contributions to Sustainable Chemical Synthesis Methodologies

In an era increasingly focused on green chemistry, the future utility of any chemical compound is intrinsically linked to its role in sustainable synthetic practices. 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can contribute to this paradigm shift in several ways.

Multi-component Reactions (MCRs): Its use in MCRs, where three or more reactants combine in a single step to form a complex product, would improve atom economy and reduce waste. The development of novel MCRs featuring this dione for the synthesis of heterocyclic compounds is a promising research avenue. dntb.gov.ua

Biocatalysis: Employing enzymes for its synthesis and transformation can lead to milder reaction conditions, reduced energy consumption, and higher selectivity. mdpi.comencyclopedia.pub Exploring the substrate scope of various enzyme classes with this sterically hindered dione could reveal new biocatalytic applications.

Green Solvents: Investigating its reactivity and utility in environmentally benign solvents, such as water or bio-derived solvents, would align its application with the principles of sustainable chemistry. nih.gov The synthesis of related compounds in aqueous media has already shown promise.

By focusing on these areas, the chemical community can ensure that the future applications of 1,3-cyclohexanedione, 2,2,5,5-tetramethyl- are not only innovative but also environmentally responsible.

Q & A

Q. What synthetic routes are available for preparing 2,2,5,5-tetramethyl-1,3-cyclohexanedione, and how are impurities minimized?

The compound can be synthesized via pyrolysis of the diacetate derivative of 2,2,5,5-tetramethylcyclohexane-1,3-diol, as demonstrated in epoxidation studies . Contaminants such as p-xylene may arise during synthesis, but they can be tolerated in subsequent reactions if inert under experimental conditions. Purification via preparative gas chromatography or recrystallization is recommended to isolate high-purity product.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Key methods include:

- NMR spectroscopy : Proton and carbon-13 NMR reveal methyl group environments and diketone conformation. Variable-temperature (VT) NMR studies show no signal decoalescence even at –160°C, indicating restricted conformational inversion .

- IR spectroscopy : Characteristic carbonyl stretches (~1700 cm⁻¹) confirm diketone functionality.

- X-ray crystallography : Resolves spatial arrangement of substituents and chair/boat conformations in the solid state .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific toxicity data are limited, structural analogs (e.g., chlorinated derivatives) suggest potential skin/eye irritation. Follow general organochemical safety protocols: use fume hoods, wear nitrile gloves, and avoid ignition sources due to possible flammability . Store in sealed containers under inert gas to prevent moisture reactivity .

Advanced Research Questions

Q. How does the steric hindrance of tetramethyl substituents influence conformational dynamics?

The 2,2,5,5-tetramethyl groups impose severe steric constraints, locking the cyclohexanedione ring in a rigid chair conformation. This prevents chair-chair inversion and topomerization (ring-flipping), as evidenced by the absence of NMR signal splitting even at cryogenic temperatures . Computational models (DFT) corroborate a high-energy barrier (>20 kcal/mol) for inversion due to methyl group clashes .

Q. What mechanistic insights explain the compound’s reactivity in epoxidation and other electrophilic reactions?

Epoxidation of related precursors with peracetic acid proceeds via a single transition state, yielding bicyclic ethers without skeletal rearrangement . The tetramethyl groups direct regioselectivity by shielding specific carbons, favoring epoxide formation at less hindered positions. Kinetic studies (e.g., monitoring by GC-MS) are critical to validate proposed mechanisms.

Q. How can computational methods resolve contradictions in experimental data (e.g., entropy effects vs. steric dominance)?

Molecular dynamics (MD) simulations and DFT calculations quantify contributions of entropy and enthalpy to conformational equilibria. For example, entropy gains from twisted-boat intermediates are offset by steric strain in 2,2,5,5-tetramethyl derivatives, explaining their rigid behavior . Cross-validate computational results with VT-NMR and isotopic labeling experiments.

Q. What strategies address discrepancies in reported NMR chemical shifts across studies?

Q. How does the compound serve as a precursor for synthesizing bioactive or functional materials?

Derivatization at the diketone moiety (e.g., enolate alkylation or condensation reactions) enables access to tetrahydroxanthenes or heterocyclic frameworks. For example, ultrasound-assisted three-component reactions with thiophenols yield complex cyclohexenones with potential pharmacological activity .

Methodological Considerations

Q. What experimental designs are optimal for studying its reaction kinetics?

- Pseudo-first-order conditions : Use excess reagent to isolate rate dependence on the diketone.

- In situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation.

- Isotopic labeling : Introduce deuterium at methyl groups to probe steric effects via kinetic isotope experiments.

Q. How can entropy changes during conformational transitions be measured experimentally?

Van’t Hoff analysis of VT-NMR data calculates ΔS and ΔH for equilibria. For rigid systems like 2,2,5,5-tetramethyl derivatives, entropy contributions are negligible, but comparative studies with less hindered analogs (e.g., 5,5-dimethyl-1,3-cyclohexanedione) highlight steric vs. thermodynamic trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。